molecular formula C8H19NS B6235238 2-[(propan-2-yl)(propyl)amino]ethane-1-thiol CAS No. 36759-68-9

2-[(propan-2-yl)(propyl)amino]ethane-1-thiol

Cat. No. B6235238
CAS RN: 36759-68-9
M. Wt: 161.3
InChI Key:
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Description

2-[(propan-2-yl)(propyl)amino]ethane-1-thiol, also known as 2-AEPT, is an organosulfur compound that has been studied for its potential applications in medicinal chemistry. It is a colorless liquid with a pungent odor and a boiling point of 80°C. 2-AEPT is a derivative of ethanethiol, a compound that is naturally found in garlic and onions. In recent years, it has been investigated for its possible use in the synthesis of drugs and other bioactive molecules.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-[(propan-2-yl)(propyl)amino]ethane-1-thiol involves the reaction of 2-chloroethyl ethyl sulfide with diisopropylamine followed by reaction with propylamine.

Starting Materials
2-chloroethyl ethyl sulfide, diisopropylamine, propylamine

Reaction
Step 1: 2-chloroethyl ethyl sulfide is reacted with diisopropylamine in anhydrous THF at room temperature for 24 hours., Step 2: The resulting intermediate is then reacted with propylamine in anhydrous THF at room temperature for 24 hours., Step 3: The product is purified by column chromatography to obtain 2-[(propan-2-yl)(propyl)amino]ethane-1-thiol.

Scientific Research Applications

2-[(propan-2-yl)(propyl)amino]ethane-1-thiol has been studied for its potential applications in medicinal chemistry, particularly as a precursor to drugs and bioactive molecules. It has been used in the synthesis of drugs such as the antifungal agent fluconazole, the anti-inflammatory drug indomethacin, and the anti-cancer drug imatinib. In addition, 2-[(propan-2-yl)(propyl)amino]ethane-1-thiol has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

Mechanism Of Action

2-[(propan-2-yl)(propyl)amino]ethane-1-thiol is believed to act as a prodrug, meaning it is metabolized in the body to produce a biologically active compound. The exact mechanism of action is still not fully understood, but it is believed to involve the conversion of 2-[(propan-2-yl)(propyl)amino]ethane-1-thiol to a reactive species, which then reacts with other molecules in the body.

Biochemical And Physiological Effects

2-[(propan-2-yl)(propyl)amino]ethane-1-thiol has been studied for its potential effects on the body. It has been shown to have antifungal, anti-inflammatory, and anti-cancer properties. In addition, it has been found to have neuroprotective, antioxidant, and immunomodulatory effects.

Advantages And Limitations For Lab Experiments

2-[(propan-2-yl)(propyl)amino]ethane-1-thiol is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively inexpensive and can be synthesized from readily available starting materials. However, it is a highly reactive compound and can be easily oxidized, making it difficult to store for long periods of time.

Future Directions

The potential applications of 2-[(propan-2-yl)(propyl)amino]ethane-1-thiol are still being explored. Future research could focus on further understanding its mechanism of action and its effects on the body. In addition, further research could explore the use of 2-[(propan-2-yl)(propyl)amino]ethane-1-thiol in drug design and the development of new bioactive molecules. Other potential areas of research include the development of new synthesis methods, the optimization of existing synthesis methods, and the study of the stability of 2-[(propan-2-yl)(propyl)amino]ethane-1-thiol in various conditions.

properties

CAS RN

36759-68-9

Product Name

2-[(propan-2-yl)(propyl)amino]ethane-1-thiol

Molecular Formula

C8H19NS

Molecular Weight

161.3

Purity

95

Origin of Product

United States

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